molecular formula C18H15ClN4O B7753428 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7753428
M. Wt: 338.8 g/mol
InChI Key: PPRGIIIYRMLODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a chlorinated phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling reactions: The benzimidazole and pyrrole intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the amino group: This can be done via nitration followed by reduction or direct amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield various amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industrial applications, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be used to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Uniqueness

The presence of the 4-chloro-2-methylphenyl group in “5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one” might confer unique properties such as increased lipophilicity or altered electronic effects, which could impact its biological activity and chemical reactivity.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chloro-2-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-10-8-11(19)6-7-14(10)23-9-15(24)16(17(23)20)18-21-12-4-2-3-5-13(12)22-18/h2-8H,9,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGIIIYRMLODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.